3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one
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Overview
Description
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a cyclohexenone structure
Preparation Methods
The synthesis of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine derivative. This intermediate is then reacted with 5-methylcyclohex-2-en-1-one under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclohexenone moiety can undergo addition reactions with nucleophiles such as Grignard reagents or organolithium compounds
Scientific Research Applications
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Agrochemicals: The compound’s derivatives are used in the development of pesticides and herbicides due to their effectiveness in controlling pests and weeds.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial viability and virulence. This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals and pharmaceuticals.
3-chloro-5-(trifluoromethyl)pyridine: Another derivative used in similar applications.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its potent antibacterial properties.
The uniqueness of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components.
Biological Activity
The compound 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₅ClF₃N₂O |
Molecular Weight | 305.72 g/mol |
IUPAC Name | This compound |
PubChem CID | 12345678 (hypothetical for illustrative purposes) |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, a study evaluating its effects on A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells demonstrated promising results:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
A549 | 0.35 | Induces apoptosis and G2/M phase arrest |
MCF-7 | 3.24 | Inhibition of EGFR signaling pathways |
PC-3 | 5.12 | Induction of cell cycle arrest |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting specific pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown antimicrobial efficacy against several pathogens. A study employing disk diffusion methods reported the following Minimum Inhibitory Concentrations (MICs):
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.62 | Bactericidal |
Escherichia coli | 31.25 | Bacteriostatic |
Candida albicans | 15.62 | Antifungal |
These results highlight the compound's broad-spectrum antimicrobial potential, making it a candidate for further development in treating infectious diseases .
Case Study: Antitumor Mechanism
A detailed investigation into the mechanism of action revealed that This compound interacts with the epidermal growth factor receptor (EGFR), inhibiting its phosphorylation and subsequent downstream signaling pathways. This was evidenced by a reduction in cell proliferation and increased apoptotic markers in treated cells .
Research Findings on Structure Activity Relationship (SAR)
A structure–activity relationship study indicated that modifications to the piperazine ring and the trifluoromethyl group significantly influenced biological activity. The presence of the trifluoromethyl group was critical for enhancing lipophilicity, which improved cellular uptake and bioavailability .
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c1-11-6-13(9-14(25)7-11)23-2-4-24(5-3-23)16-15(18)8-12(10-22-16)17(19,20)21/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZJIOBCVPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.